5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid
Overview
Description
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to exhibit a broad range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . These activities suggest that the compound may interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
It’s worth noting that triazole compounds have been found to exhibit neuroprotective and anti-inflammatory properties, suggesting that they may affect pathways related to inflammation and neuronal function .
Result of Action
Based on the known activities of triazole compounds, it can be inferred that the compound may have potential neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. For instance, the reaction between 2-bromoacetophenone and sodium azide can yield 5-bromo-2-methyl-1,2,3-triazole.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the triazole intermediate with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Reduction Reactions: Products include the corresponding alcohol or aldehyde derivatives.
Oxidation Reactions: Products include the corresponding carboxylic acid derivative.
Scientific Research Applications
5-Bromo-2
Properties
IUPAC Name |
5-bromo-2-methyltriazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-6-2(4(9)10)3(5)7-8/h1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEKMZNPDDHRHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(C(=N1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697746 | |
Record name | 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22300-52-3, 1372711-56-2 | |
Record name | 5-Bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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